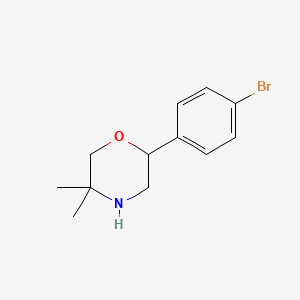
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is an organic compound that belongs to the class of amino alcohols. This compound features a trifluorophenyl group, which is known for its electron-withdrawing properties, attached to a chiral center bearing an amino group and a hydroxyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. Another approach is the nucleophilic addition of an amine to an epoxide derived from the trifluorophenyl precursor. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require temperature control to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes or enzymatic reduction methods to achieve high enantiomeric purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are often employed to optimize production efficiency and product quality.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are typical.
Substitution: Conditions often involve Lewis acids like AlCl3 (Aluminum chloride) or FeCl3 (Ferric chloride).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction of the amino group may produce a secondary amine.
科学的研究の応用
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group enhances binding affinity to certain enzymes or receptors, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-phenylpropan-1-OL: Lacks the trifluoromethyl groups, resulting in different electronic properties.
(3S)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Contains a single fluorine atom, leading to variations in reactivity and binding affinity.
Uniqueness
The presence of three fluorine atoms in (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL imparts unique electronic characteristics, making it more lipophilic and potentially enhancing its ability to cross biological membranes. This feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and drug design.
特性
分子式 |
C9H10F3NO |
|---|---|
分子量 |
205.18 g/mol |
IUPAC名 |
(3S)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2/t7-/m0/s1 |
InChIキー |
YLUQSZPRZNNUNP-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C(=C1[C@H](CCO)N)F)F)F |
正規SMILES |
C1=CC(=C(C(=C1C(CCO)N)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13058471.png)

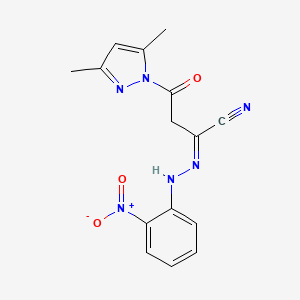
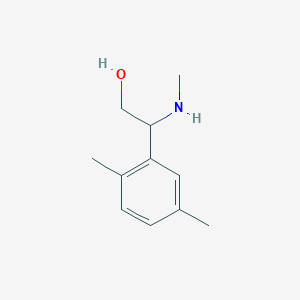
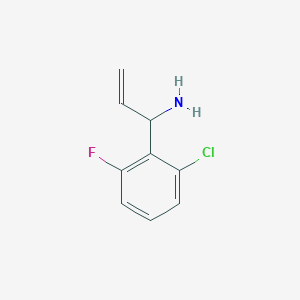

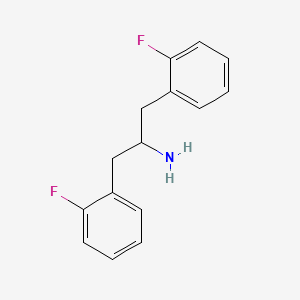
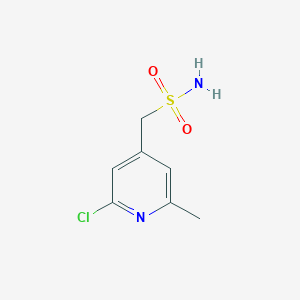
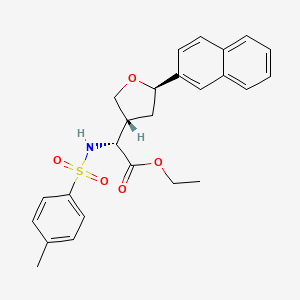

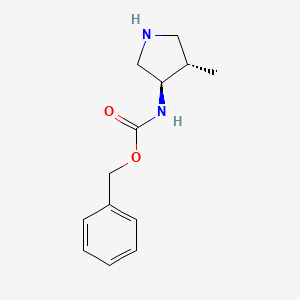

![N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)
